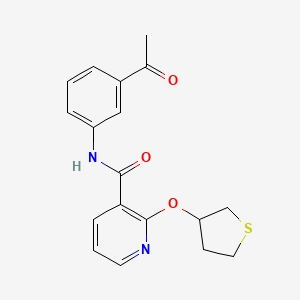
N-(3-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as A-804598, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in the regulation of various physiological processes, including inflammation, pain, and immune responses. A-804598 has been extensively studied for its potential therapeutic applications in various diseases, such as chronic pain, inflammatory bowel disease, and cancer.
Mechanism of Action
A-804598 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as IL-1β and IL-18. A-804598 blocks the activation of the P2X7 receptor, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
A-804598 has been shown to have various biochemical and physiological effects in preclinical studies. In models of neuropathic pain, A-804598 has been shown to reduce pain behavior and decrease the expression of pro-inflammatory cytokines in the spinal cord. In models of inflammatory bowel disease, A-804598 has been shown to reduce inflammation and improve gut barrier function. In cancer cell lines, A-804598 has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of A-804598 is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor without affecting other purinergic receptors. However, one limitation of A-804598 is its low solubility, which can make it difficult to administer in vivo. Additionally, A-804598 has a short half-life, which can limit its effectiveness in chronic disease models.
Future Directions
There are several future directions for the study of A-804598. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the role of the P2X7 receptor in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for A-804598 could improve its solubility and half-life, potentially increasing its effectiveness in vivo.
Synthesis Methods
The synthesis of A-804598 involves a multi-step process, starting with the reaction of 3-acetylphenylboronic acid with 2-bromo-3-chloropyridine, followed by the coupling of the resulting intermediate with tetrahydrothiophene-3-ol. The final step involves the acetylation of the amine group with acetic anhydride. The yield of the synthesis process is typically around 20%.
Scientific Research Applications
A-804598 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, A-804598 has been shown to have analgesic effects in various pain models, including neuropathic pain, inflammatory pain, and cancer pain. A-804598 has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis. Additionally, A-804598 has been shown to have anticancer effects in various cancer cell lines.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12(21)13-4-2-5-14(10-13)20-17(22)16-6-3-8-19-18(16)23-15-7-9-24-11-15/h2-6,8,10,15H,7,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMWHZBQNUTCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


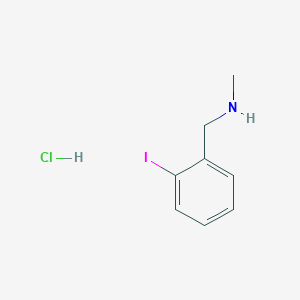
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2950835.png)
![(3E)-3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}-1-(3-chlorothiophen-2-yl)propan-1-one](/img/structure/B2950836.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2950837.png)
![(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2950838.png)
![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2950839.png)
![(E)-2-Cyano-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2950840.png)
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950844.png)
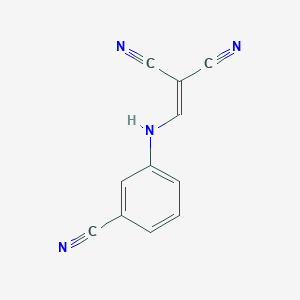

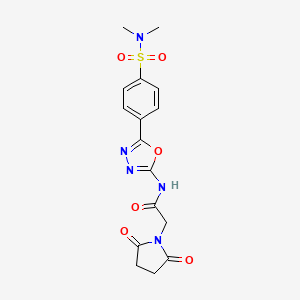
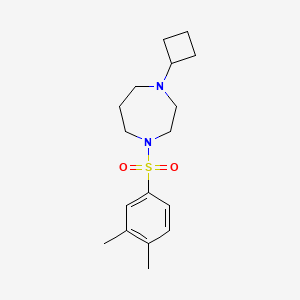
![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride](/img/structure/B2950855.png)